molecular formula C5H4N4O B174976 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 13521-25-0

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No.: B174976
CAS No.: 13521-25-0
M. Wt: 136.11 g/mol
InChI Key: RBWFEMOYMLQPAV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused pyrazole and pyridazine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often involve the use of catalysts such as chiral-at-metal Rh(III) complexes to achieve high yields and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridazines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFEMOYMLQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481984
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-25-0
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?

A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.

Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?

A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.

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